Product packaging for Butyl (1-oxoallyl)carbamate(Cat. No.:CAS No. 64641-87-8)

Butyl (1-oxoallyl)carbamate

Cat. No.: B12691670
CAS No.: 64641-87-8
M. Wt: 171.19 g/mol
InChI Key: IUGOJGRUYWFWTO-UHFFFAOYSA-N
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Description

Butyl (1-oxoallyl)carbamate, identified by CAS Registry Number 64641-87-8 and EC Number 264-986-6, is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.20 g/mol . It is supplied as an industrial-grade chemical with a typical purity of 99% . This compound is a carbamate ester, a class known for its utility in various chemical syntheses . While specific research applications for this exact molecule are not well-documented in publicly available literature, carbamate compounds are widely recognized as valuable intermediates and building blocks in organic chemistry, pharmaceuticals, and agrochemicals research . For example, other carbamate compounds have documented use as biocides and protease inhibitors . Researchers value this family of compounds for developing new synthetic pathways and exploring novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or consumer use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B12691670 Butyl (1-oxoallyl)carbamate CAS No. 64641-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64641-87-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

butyl N-prop-2-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-3-5-6-12-8(11)9-7(10)4-2/h4H,2-3,5-6H2,1H3,(H,9,10,11)

InChI Key

IUGOJGRUYWFWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for Butyl 1 Oxoallyl Carbamate and Its Analogues

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of a target molecule like Butyl (1-oxoallyl)carbamate reveals several potential synthetic pathways by disconnecting the molecule at key functional groups. The primary disconnections for the carbamate (B1207046) linkage are typically across the C–O and C–N bonds.

Disconnection 1 (C–O Bond): Breaking the ester-type C–O bond suggests a reaction between a butyl-substituted nitrogen nucleophile and an allyl-based carbonyl electrophile. This leads to precursors such as butyl isocyanate and acryloyl alcohol, or more practically, butylamine (B146782) reacting with an activated carbonyl derivative of acryloyl alcohol.

Disconnection 2 (C–N Bond): Cleavage of the amide-type C–N bond points towards a reaction between an allyl-based nitrogen nucleophile and a butyl-based carbonyl electrophile. This strategy identifies precursors like acrylamide (B121943) and butyl chloroformate. This is a very common and practical approach.

Disconnection 3 (Curtius Rearrangement Logic): A more sophisticated disconnection traces the nitrogen and its adjacent carbonyl group back to a carboxylic acid precursor via an isocyanate intermediate. For an N-allyl carbamate, this would involve a derivative of propionic acid that undergoes rearrangement and is subsequently trapped by butanol.

These analyses highlight a core set of precursor chemicals whose reactivity is central to forming the carbamate bond:

Alcohols: (e.g., Butan-1-ol) act as nucleophiles to trap reactive intermediates like isocyanates or react with activated carbonyl compounds like carbamoyl (B1232498) chlorides.

Amines/Amides: (e.g., Acrylamide) serve as nitrogen nucleophiles that react with chloroformates.

Carboxylic Acids: (e.g., Acrylic acid) can be converted into acyl azides, the precursors for the Curtius rearrangement.

Carbonylating Agents: Reagents like phosgene (B1210022), triphosgene (B27547), or urea (B33335) serve as the source of the carbonyl group in the carbamate linkage.

Classical and Established Synthetic Routes to Carbamates

Traditional methods for carbamate synthesis have been refined over decades and remain widely used, particularly in industrial-scale production. These routes often rely on highly reactive and fundamental chemical building blocks.

The use of phosgene (COCl₂) and its safer, solid substitutes like diphosgene and triphosgene is a highly effective and versatile method for carbamate synthesis. researchgate.netsigmaaldrich.cn The general strategy involves the in-situ formation of a reactive intermediate—either a chloroformate or a carbamoyl chloride—followed by reaction with an amine or alcohol. guidechem.comnih.gov

Route A: Via Chloroformate Intermediate: An alcohol is first treated with phosgene or a phosgene equivalent in the presence of a base (like pyridine) to form an alkyl chloroformate. This stable but reactive intermediate is then reacted with a primary or secondary amine to yield the final carbamate. researchgate.netnih.gov

Route B: Via Carbamoyl Chloride Intermediate: Alternatively, an amine can be reacted with phosgene to generate a carbamoyl chloride. Subsequent reaction with an alcohol furnishes the desired carbamate. nih.gov

Triphosgene, or bis(trichloromethyl) carbonate, is often preferred in laboratory settings as it is a stable crystalline solid that is easier and safer to handle than gaseous phosgene. guidechem.com In reactions, it behaves as three equivalents of phosgene. guidechem.com

Method FeatureDescriptionKey Reagents
Intermediate Alkyl Chloroformate or Carbamoyl ChloridePhosgene, Triphosgene
Reactants Alcohol + AminePyridine, Triethylamine
Advantages High reactivity, broad substrate scope, high yieldsN/A
Disadvantages Use of highly toxic phosgene or its derivativesN/A

Using urea as the carbonyl source is an economical and less hazardous alternative to phosgene-based methods. rsc.org This approach typically involves the reaction of an alcohol with urea at elevated temperatures. orgsyn.org The reaction proceeds via the displacement of ammonia (B1221849) from urea by the alcohol, forming the corresponding carbamate. orgsyn.orgresearchgate.net

For instance, the synthesis of n-butyl carbamate can be achieved by refluxing n-butyl alcohol with urea. orgsyn.org During the reaction, ammonia is evolved, driving the equilibrium towards the product. orgsyn.org While straightforward for simple primary alcohols, this method can be limited by the high temperatures required, which may not be suitable for complex molecules with sensitive functional groups. researchgate.net Catalysts, such as various metal oxides, can be employed to facilitate the reaction under milder conditions and improve yields. rsc.orgresearchgate.net

ReactionReactantsConditionsProduct
Urea Alcoholysis Alcohol, UreaHeat (reflux), optional catalystAlkyl Carbamate

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate intermediate can then be trapped by a nucleophile, such as an alcohol, to form a carbamate. wikipedia.orgjove.com This method is prized for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry at the migrating group. nih.gov

The synthesis begins with a carboxylic acid, which is converted to a reactive derivative like an acyl chloride or mixed anhydride. This derivative is then treated with an azide source (e.g., sodium azide) to form the acyl azide intermediate. nih.gov One-pot procedures have been developed to avoid the isolation of the potentially explosive acyl azide. orgsyn.org A common reagent for this one-pot conversion is diphenylphosphoryl azide (DPPA), which facilitates the direct transformation of a carboxylic acid into a carbamate in the presence of an alcohol. nih.govorganic-chemistry.org

General Steps of the Curtius Rearrangement for Carbamate Synthesis:

Activation of Carboxylic Acid: The starting carboxylic acid is converted to an acyl chloride or activated with a reagent like di-tert-butyl dicarbonate (B1257347). organic-chemistry.org

Formation of Acyl Azide: The activated acid reacts with an azide source (e.g., sodium azide) to form the acyl azide. organic-chemistry.org

Rearrangement to Isocyanate: Upon heating, the acyl azide rearranges, losing N₂ gas to form an isocyanate intermediate. wikipedia.orgjove.com

Nucleophilic Trapping: The isocyanate is immediately trapped by an alcohol present in the reaction mixture to yield the final carbamate product. wikipedia.org

Advanced and Catalytic Methodologies for Carbamate Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes. Transition metal catalysis has been particularly impactful in this area.

Both palladium and copper catalysts have been successfully employed to construct carbamate linkages through various cross-coupling reactions.

Palladium-Catalyzed Synthesis: An efficient method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). organic-chemistry.orgmit.edumit.edu In this process, an aryl isocyanate is generated in situ, which is then trapped by an alcohol to furnish the carbamate. nih.gov This methodology provides access to a wide range of carbamates, including important protecting groups like Boc and Cbz, from readily available aryl halides. organic-chemistry.orgorganic-chemistry.org The use of aryl triflates as coupling partners can expand the substrate scope, particularly for sterically hindered substrates. nih.gov

Catalyst SystemElectrophile (Ar-X)NucleophileTrapping AgentProduct
Palladium / LigandAryl Chloride, Aryl TriflateSodium Cyanate (NaOCN)Alcohol (R-OH)N-Aryl Carbamate

Copper-Catalyzed Synthesis: Copper catalysts are versatile and have been utilized in several distinct strategies for carbamate synthesis.

Chan-Lam Coupling: A well-known copper-catalyzed reaction involves the coupling of boronic acids with N-H containing compounds, including carbamates, in the presence of an oxidant. organic-chemistry.org

Coupling with Carbazates: A newer approach involves the copper-catalyzed cross-coupling of primary or secondary amines with alkoxycarbonyl radicals that are generated from carbazates. acs.orgacs.org This method is noted for its mild conditions and compatibility with a broad range of both aromatic and aliphatic amines. acs.orgacs.org

Asymmetric Synthesis: Copper catalysis has also been applied to the asymmetric synthesis of axially chiral carbamates through the ring-opening of cyclic diaryliodonium salts with CO₂ and amines, achieving high yields and enantioselectivities. rsc.org

These catalytic methods represent the forefront of carbamate synthesis, providing powerful tools for constructing complex molecules under mild and controlled conditions. nih.govrsc.org

Lewis Acid Catalysis in Carbamate Bond Formation

Lewis acid catalysis is a prominent strategy for forming carbamate bonds, often employed to activate reactants and facilitate nucleophilic attack. Various Lewis acids, including zinc and tin salts, have been shown to be effective catalysts in the reaction between organic carbonates and aromatic amines to yield carbamates. google.com Specifically, zinc or divalent tin halides and their salts of organic compounds are soluble in the reaction mixture and promote the synthesis. google.com

The mechanism generally involves the coordination of the Lewis acid to a carbonyl group, enhancing its electrophilicity and making it more susceptible to attack by an amine. For instance, cerium(III) chloride has been reported as a Lewis acid for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups, highlighting the nuanced role Lewis acids can play in transformations involving carbamate-related structures. organic-chemistry.org Research has also demonstrated that polymer-supported carbamates can react with zinc bromide and acyl halides to produce amides, and resin-bound carbonates can be cleaved using similar Lewis acid systems. researchgate.net This indicates the broad utility of Lewis acids in both the formation and subsequent transformation of carbamate linkages.

Catalyst TypeExample CatalystApplicationReference
Zinc SaltsZinc Halides, Zinc Salts of Organic CompoundsCarbamate synthesis from organic carbonates and aromatic amines google.com
Divalent Tin SaltsDivalent Tin HalidesCarbamate synthesis from organic carbonates and aromatic amines google.com
Rare Earth Metal SaltsCerium(III) chloride (CeCl₃)Selective cleavage of esters in the presence of carbamates (N-Boc) organic-chemistry.org
Other Metal HalidesZinc Bromide (ZnBr₂)Cleavage and transformation of resin-bound carbamates researchgate.net

Radical-Mediated Carbamate Synthesis

Radical chemistry offers novel pathways for synthesizing carbamates under mild conditions. One approach involves the generation of α-carbamyl radicals through organic photoredox catalysis. bohrium.com This method allows for the direct C-H functionalization of carbamate-protected secondary amines. An organic acridinium (B8443388) photoredox catalyst facilitates the direct oxidation of the carbamate-protected amine to a carbamyl cation radical, which, after deprotonation, can react with various Michael acceptors. bohrium.com This process proceeds under mild conditions without requiring substrate pre-functionalization. bohrium.com

Another strategy utilizes a copper-catalyzed cross-coupling reaction between amines and alkoxycarbonyl radicals. organic-chemistry.org These radicals are generated from carbazates, and the method is compatible with a wide range of primary and secondary aromatic and aliphatic amines, offering an environmentally friendly route to carbamates. organic-chemistry.org

Green Chemistry Approaches in Carbamate Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop safer and more sustainable methods for carbamate synthesis, moving away from hazardous reagents and harsh conditions.

Phosgene-Free and Renewable C1 Reactant Utilization

Historically, carbamate synthesis relied on highly toxic phosgene and its derivatives. umich.eduiupac.orggoogle.com Modern research focuses on replacing these hazardous C1 sources with safer, and ideally renewable, alternatives.

Carbon Dioxide (CO₂) : As a nontoxic, abundant, and renewable C1 source, CO₂ is an attractive alternative to phosgene. acs.org Methodologies have been developed for the three-component coupling of amines, CO₂, and halides using a cesium carbonate and TBAI system, which proceeds under mild conditions with short reaction times. organic-chemistry.org Continuous flow methods have also been reported, providing desired carbamates in minutes under mild, catalyst-free conditions. acs.org

Urea : Urea can serve as a safe and economical carbonyl source for synthesizing primary carbamates from alcohols, catalyzed by indium triflate. organic-chemistry.org It has also been used for the synthesis of N-substituted carbamates from amines and alcohols over a reusable TiO₂–Cr₂O₃/SiO₂ catalyst, achieving yields of 95–98%. rsc.org

Renewable Carbonates : Another innovative approach is the use of shelf-stable, renewable C1 reactants derived from biomass. For example, 4-propylcatechol (B1198796) carbonate, which can be prepared from wood-derived 4-propylcatechol and dimethyl carbonate (itself derived from CO₂), is used for the two-step synthesis of carbamates under mild conditions. researchgate.netresearchgate.net

C1 ReactantDescriptionAdvantagesReference
Carbon Dioxide (CO₂)Abundant, non-toxic gas.Phosgene-free, renewable, mild conditions. organic-chemistry.orgacs.orgacs.org
UreaSolid, stable, and economical carbonyl source.Safe alternative to phosgene, eco-friendly. organic-chemistry.orgrsc.org
4-Propylcatechol CarbonateShelf-stable cyclic carbonate derived from wood.Renewable, mild reaction conditions, avoids isocyanate intermediates. researchgate.netresearchgate.net
Dimethyl Carbonate (DMC)A versatile and safer reagent.Low toxicity, high atom economy in certain routes. iupac.org

Solvent-Free and Mild Reaction Conditions

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free methods for carbamate synthesis have been developed, such as using grindstone chemistry to convert hydroxyl-containing compounds into primary carbamates at room temperature with high yield and purity. umich.edutubitak.gov.tr This technique involves grinding the alcohol with sodium cyanate and trichloroacetic acid in a mortar, with the product precipitating upon the addition of water. tubitak.gov.tr

Protecting Group Strategies Utilizing Carbamate Derivatives (e.g., tert-Butyl Carbamates)

Carbamates are widely used as protecting groups for amines in organic synthesis due to their stability and the selective conditions under which they can be removed. organic-chemistry.orgmasterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate protecting groups. masterorganicchemistry.comchemistrysteps.com

The Boc group is typically installed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org This converts the nucleophilic amine into a non-nucleophilic carbamate, allowing other functional groups in the molecule to undergo reactions selectively. organic-chemistry.org The stability of the Boc group towards most nucleophiles and bases makes it compatible with a wide range of reaction conditions. organic-chemistry.org

Deprotection, or removal, of the Boc group is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. chemistrysteps.comwikipedia.org The mechanism involves the formation of a stable tert-butyl cation, which is why this protecting group is acid-labile. chemistrysteps.com The choice of deprotection conditions allows for orthogonal strategies, where multiple protecting groups with different labilities (e.g., acid-labile Boc and base-labile Fmoc) can be used in the same molecule for selective deprotection. organic-chemistry.orgorganic-chemistry.org

Reagent/ConditionDescriptionSelectivityReference
Trifluoroacetic Acid (TFA)Strong acid, often used neat or in dichloromethane (B109758) (DCM).Efficiently cleaves the Boc group. masterorganicchemistry.comchemistrysteps.comwikipedia.org
Hydrogen Chloride (HCl)Used in a solvent like methanol (B129727) or dioxane.Common and effective method for Boc removal. wikipedia.org
Trimethylsilyl iodide (TMSI)Used for deprotection under milder, non-acidic conditions.Useful for substrates sensitive to harsh acids. wikipedia.org
Aluminum Chloride (AlCl₃)Lewis acid used for selective cleavage.Allows for N-Boc cleavage in the presence of other protecting groups. wikipedia.org

Synthetic Diversification and Derivatization Strategies for this compound Analogues

The carbamate functional group serves as a versatile handle for the synthetic diversification and derivatization of molecules to generate analogues with modified properties. These strategies are crucial in fields like medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov

One powerful strategy is the ortho-metalation of aryl O-carbamates, where the carbamate group acts as a directed metalation group (DMG) to functionalize the aromatic ring at the adjacent position with high regioselectivity. acs.org This allows for the introduction of a wide variety of electrophiles, leading to a diverse library of substituted phenol (B47542) derivatives after cleavage of the carbamate. acs.org

Extrusive alkylation of carbamates provides another route to derivatization. This method involves the cleavage of the carbamate, for example with TMSI, followed by in-situ alkylation to form new tertiary amines. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance, even allowing for the synthesis of N-alkylated heterocycles like pyrrolidines. nih.gov

Furthermore, late-stage modification of complex molecules, such as peptides containing carbamate functionalities or precursors, is an efficient way to generate analogues. acs.org These derivatization strategies enable the rapid synthesis of compound libraries from a common intermediate, facilitating the optimization of biological activity or other physicochemical properties. nih.gov

Mechanistic Investigations of Reactions Involving Butyl 1 Oxoallyl Carbamate

Elucidation of Carbamate (B1207046) Bond Formation Mechanisms

The formation of the carbamate linkage is a cornerstone of organic and medicinal chemistry. nih.gov Carbamates can be synthesized through various methods, including the reaction of isocyanates with alcohols, the use of phosgene (B1210022) derivatives, or the rearrangement of acyl azides (Curtius rearrangement). nih.gov These methods proceed through distinct mechanistic pathways involving specific intermediates and transition states.

One of the most fundamental routes to carbamates involves the nucleophilic addition of an alcohol to an isocyanate. For a compound like Butyl (1-oxoallyl)carbamate, this would involve the reaction of butanol with acryloyl isocyanate. The mechanism is a direct nucleophilic attack where the oxygen atom of the alcohol adds to the electrophilic carbonyl carbon of the isocyanate. This concerted process proceeds through a transition state that leads to the formation of the carbamate product.

Another significant pathway is the Curtius rearrangement, which transforms carboxylic acids into carbamates. organic-chemistry.orgacs.org In this multi-step process, a carboxylic acid is first converted to an acyl azide (B81097). acs.org Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas (N₂) and the formation of an isocyanate intermediate through a concerted rearrangement. nih.govorganic-chemistry.org This isocyanate is then trapped by an alcohol, such as butanol, to yield the final carbamate product. acs.org The rate-limiting step in carbamate formation from the reaction of amines with carbon dioxide often involves either carbon-nitrogen bond formation or proton transfer, depending on the basicity of the amine. researchgate.net

Reaction Pathway Key Reactants Intermediate Final Step
Isocyanate AdditionAcryloyl isocyanate, ButanolNone (concerted)Nucleophilic addition
Curtius RearrangementAcryloyl azide, ButanolAcryloyl isocyanateTrapping of isocyanate
CO₂ IncorporationAmine, CO₂, Alkyl HalideCarbamate anionN-alkylation

This table illustrates simplified mechanistic pathways for carbamate formation.

The intermediates and transition states in carbamate synthesis are pivotal in determining reaction outcomes. In the Curtius rearrangement, the acyl nitrene was once postulated as an intermediate but is now understood to be a transition state in a concerted migration to form the isocyanate. nih.gov The stability of the isocyanate intermediate is crucial, as it must be efficiently trapped by the alcohol to prevent side reactions. acs.org

Mechanistic Insights into Allylic Transformations of 1-oxoallylcarbamates

The allylic system in this compound is a site of significant reactivity, enabling a variety of transformations including palladium-catalyzed substitutions and pericyclic rearrangements.

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for C-C, C-N, and C-O bond formation. wikipedia.orgorganic-chemistry.org In the context of a 1-oxoallylcarbamate, the carbamate group can act as a leaving group. The catalytic cycle begins with the coordination of a palladium(0) complex to the alkene of the allylic system, forming a η²-π-allyl complex. organic-chemistry.org

This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, resulting in the expulsion of the carbamate and the formation of a cationic η³-π-allyl palladium(II) complex. wikipedia.orgorganic-chemistry.org This step, often referred to as ionization, proceeds with an inversion of configuration at the carbon center. wikipedia.org A nucleophile then attacks the π-allyl complex. The mode of attack depends on the nature of the nucleophile; "soft" nucleophiles (from conjugate acids with pKa < 25) typically add directly to one of the terminal carbons of the allyl moiety, while "hard" nucleophiles may first attack the palladium center, followed by reductive elimination. organic-chemistry.org The final step regenerates the palladium(0) catalyst and releases the allylic substitution product. nih.gov The introduction of phosphine (B1218219) ligands by Trost in 1973 was a significant advancement that improved the reactivity and versatility of this reaction. wikipedia.org

Step Description Palladium Oxidation State
1. CoordinationPd(0) catalyst coordinates to the allylic double bond.0
2. Oxidative AdditionPd(0) inserts into the C-O bond of the carbamate, forming a π-allyl complex.+2
3. Nucleophilic AttackA nucleophile attacks the π-allyl ligand.+2
4. DecomplexationThe product is released, regenerating the Pd(0) catalyst.0

This table outlines the key steps in the Tsuji-Trost reaction mechanism.

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. wikipedia.orglibretexts.org The conjugated π-system of this compound makes it a potential substrate for several types of pericyclic reactions, particularly sigmatropic rearrangements. libretexts.org

A sigmatropic rearrangement involves the migration of a σ-bond across a π-electron system. libretexts.orgmsu.edu While this compound itself may not undergo a classic Cope or Claisen rearrangement, structurally related compounds where the butyl group is replaced by another π-system could. For instance, an allyl (1-oxoallyl)carbamate could potentially undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. These reactions are characterized by their high stereospecificity, which is governed by the principles of orbital symmetry. msu.edu

Another class of relevant pericyclic reactions is the ene reaction, which involves the reaction of an alkene containing an allylic hydrogen (the "ene") with another unsaturated compound (the "enophile"). libretexts.orgmsu.edu This process involves the redistribution of three pairs of bonding electrons through a cyclic transition state to form a new molecule with rearranged bonds. msu.edu

Exploration of Radical Processes in Carbamate Chemistry

Radical chemistry offers synthetic pathways that are often complementary to ionic reactions. nih.gov Carbamoyl (B1232498) radicals, which can be generated from carbamate derivatives, are valuable intermediates. Recent methodologies have focused on the photochemical generation of these radicals under mild conditions. nih.gov

One strategy involves the activation of carbamoyl chlorides using a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, and low-energy visible light. nih.gov This proceeds via a nucleophilic acyl substitution to form a photoactive intermediate, which upon irradiation, generates the carbamoyl radical. nih.gov These nucleophilic radicals can then be intercepted by electron-poor olefins in Giese-type addition reactions to form new C-C bonds. nih.govresearchgate.net

Alternatively, carbamoyl radicals can be generated from the photolytic N–O bond homolysis of precursor molecules like oxime carbamates. acs.org EPR spectroscopy has been used to detect the resulting radicals, confirming that N,N-dialkylcarbamoyl radicals dissociate rapidly, whereas N-monosubstituted carbamoyloxyl radicals can maintain their structural integrity long enough to undergo cyclization. acs.org These studies provide a foundation for exploring the radical-mediated transformations of this compound derivatives.

Computational and Experimental Approaches to Reaction Mechanism Elucidation

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the mechanistic investigations of reactions involving this compound. Consequently, there is no available information regarding the application of computational and experimental approaches to elucidate the reaction mechanisms of this particular compound.

While general computational methods like Density Functional Theory (DFT) and experimental techniques such as kinetic studies are widely used to investigate reaction mechanisms of organic compounds, including other carbamates, no such research has been published specifically for this compound. Therefore, detailed research findings, data tables, or specific mechanistic insights for this compound cannot be provided.

Structural Characterization and Spectroscopic Analysis of Butyl 1 Oxoallyl Carbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Butyl (1-oxoallyl)carbamate are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the structure. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is dictated by the presence of neighboring atoms and functional groups.

Proton NMR (¹H NMR): The ¹H NMR spectrum will display signals for the 13 protons in the molecule, distributed between the butyl group, the N-H proton, and the allyl group. The expected chemical shifts, multiplicities (splitting patterns), and integrations are detailed in Table 1. The protons of the butyl group will show characteristic upfield signals, while the vinyl protons of the allyl group will appear more downfield due to the deshielding effect of the C=C double bond and adjacent carbonyl group. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a -CH₃ ~0.9 Triplet (t) 3H
H-b -CH₂-CH₃ ~1.4 Sextet 2H
H-c -O-CH₂-CH₂- ~1.6 Quintet 2H
H-d -O-CH₂- ~4.1 Triplet (t) 2H
H-e, H-f, H-g -CH=CH₂ 5.8 - 6.5 3x Doublet of Doublets (dd) 3H

Carbon-13 NMR (¹³C NMR): The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom in the molecule. masterorganicchemistry.com The two carbonyl carbons (one from the carbamate (B1207046) and one from the amide) will be the most downfield signals. The olefinic carbons of the allyl group will appear in the mid-range, while the aliphatic carbons of the butyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assignment Structure Fragment Predicted Chemical Shift (δ, ppm)
C-1 -CH₃ ~14
C-2 -CH₂-CH₃ ~19
C-3 -O-CH₂-CH₂- ~31
C-4 -O-CH₂- ~66
C-5 =CH₂ ~128
C-6 -CH= ~132
C-7 N-C=O ~152

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-a with H-b, H-b with H-c, H-c with H-d) and within the allyl group (H-e/f with H-g). This confirms the spin systems of the distinct fragments.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton signal at ~4.1 ppm (H-d) to the carbon signal at ~66 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the N-H proton (H-h) to the two carbonyl carbons (C-7 and C-8) and from the butyl protons (H-d) to the carbamate carbonyl carbon (C-7), definitively establishing the carbamate linkage and the position of the allyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. rsc.org The FT-IR spectrum of this compound would provide clear evidence for its key functional groups. The presence of two distinct carbonyl groups (amide and carbamate ester) is expected to result in strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H bond of the carbamate will give rise to a characteristic stretching vibration, while the C=C bond of the allyl group will also have a distinct signal.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Carbamate ~3300 Medium
C-H Stretch (sp³) Butyl Group 2850-3000 Strong
C-H Stretch (sp²) Allyl Group 3010-3100 Medium
C=O Stretch Amide ~1680 Strong
C=O Stretch Carbamate Ester ~1730 Strong
C=C Stretch Allyl Group ~1640 Medium
N-H Bend Carbamate ~1530 Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. sinfoochem.com For this compound (C₈H₁₃NO₃), the expected monoisotopic mass is 171.08954 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. chemicalbook.com The technique can also reveal fragmentation patterns that offer further structural clues.

Table 4: Predicted HRMS Data for this compound

Ion Formula Predicted Exact Mass (m/z)
[M]⁺ C₈H₁₃NO₃ 171.08899
[M+H]⁺ C₈H₁₄NO₃⁺ 172.09682
[M+Na]⁺ C₈H₁₃NNaO₃⁺ 194.07876

Data sourced from PubChemLite (CID 3017533). uni.lu

Electronic Spectroscopy (UV-Vis) in Conjugated System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy levels. calpaclab.com The technique is particularly useful for analyzing compounds with conjugated systems (alternating single and multiple bonds). This compound possesses a conjugated system involving the C=C double bond and the adjacent amide C=O group (an α,β-unsaturated carbonyl system). This conjugation is expected to give rise to two primary absorption bands: a strong π→π* transition at a shorter wavelength and a weaker n→π* transition at a longer wavelength. rsc.org The extended conjugation through the carbamate nitrogen may further influence the position of these absorption maxima.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Detection would typically be performed with a UV detector set to a wavelength corresponding to one of the compound's absorption maxima (e.g., the π→π* transition). A pure sample would exhibit a single, sharp peak.

Gas Chromatography (GC): Given the thermal lability of many carbamates, GC may be less suitable than HPLC. However, if the compound is sufficiently stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for separation. GC-MS would be particularly powerful, as it provides both retention time data for purity assessment and mass spectra for identity confirmation.

Theoretical and Computational Investigations of Butyl 1 Oxoallyl Carbamate

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has emerged as a particularly effective method for studying organic molecules, balancing computational cost with high accuracy. For Butyl (1-oxoallyl)carbamate, DFT calculations can elucidate its electronic structure and predict its reactivity.

DFT studies typically begin with the optimization of the molecule's geometry to find its lowest energy structure. From this optimized structure, various electronic properties and chemical reactivity descriptors can be calculated. mdpi.comnih.govnih.gov These descriptors help in predicting how the molecule will interact with other chemical species. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Other reactivity descriptors that can be derived from DFT calculations include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govnih.gov These values provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is central to its chemical behavior. For instance, the allylic double bond and the carbonyl group in this compound are expected to be key sites for electrophilic and nucleophilic attacks, respectively, and their reactivity can be precisely analyzed using these computational tools. mdpi.com

Descriptor Symbol Formula Significance for Reactivity Prediction
Ionization PotentialIPIP ≈ -EHOMOEnergy required to remove an electron; indicates nucleophilicity.
Electron AffinityEAEA ≈ -ELUMOEnergy released upon gaining an electron; indicates electrophilicity.
Chemical Hardnessηη = (IP - EA) / 2Measures resistance to change in electron distribution.
Electronegativityχχ = (IP + EA) / 2Measures the ability to attract electrons.
Electrophilicity Indexωω = χ2 / (2η)Quantifies the global electrophilic nature of the molecule.

This table outlines key chemical reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

Molecular Modeling and Conformational Analysis of the Carbamate (B1207046) Linkage and Allylic System

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques are used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. acs.orgnih.govnih.gov

The carbamate group (–NH–C(=O)–O–) is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C–N bond. nih.gov This planarity restricts free rotation, leading to distinct conformational isomers. nih.govnih.gov The two main conformations for acyclic carbamates are typically referred to as syn and anti (or cis and trans), describing the relative orientation of the substituents across the C–N bond. nih.gov For this compound, this refers to the orientation of the allyl group relative to the butoxy group. The anti rotamer is often energetically favored due to steric and electrostatic reasons. nih.gov

The restricted rotation around the carbamate C–N bond gives rise to geometric isomerism. nih.gov The energy required to interconvert these isomers is known as the rotational barrier. This barrier is a critical parameter as it determines the conformational stability and the rate at which isomers can interconvert at a given temperature.

For typical N-alkylcarbamates, the rotational barrier is around 16 kcal/mol. nih.gov However, this value is highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups attached to the nitrogen atom can decrease the C–N bond's double bond character, thereby lowering the rotational barrier. nih.govnd.edu Computational methods, such as DFT, can be used to calculate these barriers by locating the transition state structure for the rotation and comparing its energy to that of the ground state conformers. mdpi.combiomedres.us

In addition to the C–N bond, this compound possesses a C=C double bond in the allyl group, which can also exhibit cis/trans (or more accurately, E/Z) isomerism if appropriately substituted. wikipedia.orgkhanacademy.org While the parent allyl group does not have geometric isomers, derivatives at the double bond would introduce this element of stereochemistry.

Bond Type of Isomerism Typical Rotational Barrier (kcal/mol) Factors Influencing Barrier Height
Carbamate C–Nsyn/anti (rotamers)12 - 18Electronic effects of N-substituents, steric hindrance, solvent polarity. nih.govnd.edu
Allyl C=CE/Z (geometric isomers)> 40 (high)Not applicable for rotation; interconversion requires bond breaking.

This table summarizes the types of isomerism and associated rotational energy barriers relevant to the structure of this compound.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate these effects, most commonly by using continuum solvation models (like the Polarizable Continuum Model, PCM) or by explicit inclusion of solvent molecules. mdpi.comresearchgate.netrsc.org

Solvent polarity can affect the relative stability of different conformers. For carbamates, the syn and anti isomers may have different dipole moments, leading to differential stabilization in polar solvents. However, studies have shown that the rotational barriers in carbamates are often less sensitive to solvent effects compared to amides. researchgate.net This is attributed to a smaller change in dipole moment between the ground state and the transition state for rotation in many carbamates. researchgate.net

Specific interactions, such as hydrogen bonding between the carbamate's N-H or C=O groups and solvent molecules (e.g., water), can also play a crucial role in stabilizing certain conformations. nih.govrsc.org These interactions can be modeled computationally to provide a more accurate picture of the molecule's behavior in solution.

Computational Prediction of Reaction Mechanisms and Selectivity

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathway. nih.govuit.noacs.org This is particularly valuable for understanding the outcomes of complex organic reactions involving allylic carbamates.

For instance, DFT calculations have been extensively used to study transition-metal-catalyzed reactions, such as the iridium-catalyzed allylic substitution to form allylic carbamates. nih.govuit.noacs.org These studies can:

Identify the rate-determining step: By calculating the energies of all transition states, the highest energy barrier can be found, which corresponds to the slowest step in the reaction. nih.gov

Explain stereoselectivity and regioselectivity: By comparing the activation energies of pathways leading to different stereoisomers or regioisomers, computational models can predict which product will be favored. Often, subtle steric or electronic interactions between the substrate, catalyst, and nucleophile, which dictate the reaction's outcome, can be visualized and quantified. rsc.orgnih.gov

Evaluate different mechanistic proposals: Competing mechanistic hypotheses, such as inner-sphere versus outer-sphere nucleophilic attack, can be tested by calculating the energy profiles for each pathway. rsc.org

Recent advancements also incorporate machine learning techniques, trained on data from DFT calculations, to predict reaction outcomes like yield and catalyst performance with even greater efficiency. nih.gov

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods can predict various spectroscopic properties of molecules, providing a direct link between theoretical models and experimental reality. The comparison of predicted spectra with experimental data serves as a crucial validation of the computed molecular structures and electronic properties. acs.orgnih.gov

For this compound, the following spectra can be predicted:

Infrared (IR) and Raman Spectra: After geometry optimization, frequency calculations yield the vibrational modes of the molecule. researchgate.netresearchgate.net The frequencies and intensities of these modes correspond to peaks in the IR and Raman spectra. This allows for the assignment of experimental peaks to specific molecular motions, such as the C=O stretch, N-H bend, or C=C stretch.

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts (1H, 13C) and coupling constants can be calculated with good accuracy. These predictions are highly sensitive to the molecular conformation, making them an excellent tool for conformational analysis in solution. acs.orgnih.gov

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption bands observed in UV-Vis spectroscopy. This provides insight into the molecule's chromophores, such as the carbonyl and allyl groups.

By simulating the spectra for different possible isomers or conformers, computational chemistry can be an indispensable aid in structure elucidation and the interpretation of complex experimental data. acs.org

Chemical Reactivity and Transformations of Butyl 1 Oxoallyl Carbamate

Reactions at the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-) in Butyl (1-oxoallyl)carbamate is susceptible to reactions typical of amides and esters, including hydrolysis, thermal degradation, and substitution-type reactions at the carbonyl carbon.

Hydrolysis: Like other carbamates, this compound can undergo hydrolysis under acidic or basic conditions. This reaction typically involves the cleavage of the carbamate C-N or C-O bond.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction ultimately yields butanol, acrylamide (B121943), and carbon dioxide, or under harsher conditions, acrylic acid, butanol, and ammonium (B1175870) salts after hydrolysis of the amide.

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the ester or amide linkage. Aliphatic carbamates are generally expected to be resistant to hydrolysis under neutral environmental conditions nih.gov. For a related compound, n-butyl carbamate, the estimated half-life for base-catalyzed hydrolysis at pH 8 is 330 years, indicating significant stability nih.gov.

Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition. The specific pathways for this compound are not extensively documented, but analogies can be drawn from similar structures. Thermal cracking of carbamates can lead to the formation of an isocyanate and an alcohol mdpi.com. For this compound, this would involve the elimination of butanol to form acryloyl isocyanate. However, isocyanates are highly reactive and can undergo further reactions, such as dimerization, trimerization, or reaction with other species present mdpi.com.

Another potential degradation pathway, particularly for N-substituted carbamates, is cleavage to an amine and an alkene, along with carbon dioxide. The thermal degradation of polyurethanes, which contain multiple carbamate linkages, often proceeds via cleavage of the carbamate bond nih.gov. Studies on model carbamates show that thermal decomposition can yield isocyanates or amines depending on the conditions mdpi.comnih.gov. For instance, the thermal decomposition of Methyl N-phenyl carbamate at 200°C is slow but yields phenyl isocyanate mdpi.com. The presence of the acryloyl group may influence the degradation mechanism, potentially involving polymerization or other reactions of the double bond at high temperatures.

Transcarbamoylation is a process where the alkoxy or amino group of a carbamate is exchanged with another alcohol or amine. This reaction is of significant interest, particularly in the context of polymer chemistry and recycling nih.govresearchgate.net. For this compound, this would involve reacting it with a different alcohol (R'-OH) or amine (R'-NH2) to form a new carbamate (Acryloyl-NH-CO-OR') or urea (B33335) (Acryloyl-NH-CO-NHR'), respectively, with the release of butanol.

This transformation can be catalyzed by a variety of agents, including bases and metal catalysts. The reaction allows for the conversion of one carbamate into another under relatively mild conditions nih.govresearchgate.net.

Table 1: Catalysts for Transcarbamoylation Reactions of Carbamates
Catalyst TypeExamplesTypical ConditionsReference
Organic Bases1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Potassium tert-butoxide (t-BuOK)Low temperatures (<70 °C) nih.govresearchgate.net
Metal CatalystsTitanium(IV) isopropoxide, Lanthanum(III) salts, Zinc acetate, Bismuth triflateVariable, often mild conditions nih.govresearchgate.net
Organotin CompoundsDibutyltin dilaurate, DihalodistannoxanesMild to moderate temperatures nih.gov

The efficiency of transcarbamoylation makes it a valuable method for modifying the structure of carbamate-containing molecules and for the synthesis of new polymers and ureas without the direct use of toxic isocyanates nih.govresearchgate.net.

Reactivity of the 1-oxoallyl Group

The 1-oxoallyl (acryloyl) group is an α,β-unsaturated carbonyl system, which is a highly versatile functional group. Its reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene, making it susceptible to attack by nucleophiles.

Nucleophilic Addition: Nucleophiles can add to the 1-oxoallyl group in two main ways:

Direct Addition (1,2-Addition): Attack at the electrophilic carbonyl carbon. This is typical for strong, "hard" nucleophiles like Grignard reagents or organolithium compounds slideshare.netyoutube.com.

Conjugate Addition (1,4-Addition or Michael Addition): Attack at the β-carbon of the alkene. This is favored by "soft" nucleophiles such as amines, thiols, and enolates nih.gov. The resulting enolate intermediate is then protonated to give the final product.

Enamides and enecarbamates, which are structurally related to the enol form of this compound, have been shown to act as effective nucleophiles in the presence of Lewis acid catalysts, reacting with electrophiles like glyoxylates and N-acylimino esters nih.gov. This suggests that the 1-oxoallyl group can also serve as the electrophilic partner in such reactions. An "umpolung" or reverse regioselectivity strategy has been developed for α,β-unsaturated amides, enabling α-specific nucleophilic addition concurrent with β-trifluoromethylation under photocatalytic conditions nih.gov.

Electrophilic Addition: The alkene double bond can also react with electrophiles. Common electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water under acidic conditions) libretexts.org. The regioselectivity of these additions is influenced by the electron-withdrawing nature of the adjacent N-acylcarbamate group.

Table 2: Summary of Addition Reactions to the 1-Oxoallyl Group
Reaction TypeReagent TypeSite of AttackGeneral ProductReference
Nucleophilic (Conjugate)Soft Nucleophiles (e.g., R₂NH, RSH)β-Carbonβ-Substituted propanoylcarbamate nih.gov
Nucleophilic (Direct)Hard Nucleophiles (e.g., RMgX)Carbonyl CarbonTertiary allylic alcohol derivative youtube.com
ElectrophilicElectrophiles (e.g., Br₂, HBr)Alkene C=C bondα,β-Dihalo or β-halo derivative libretexts.org

The electron-deficient alkene of the 1-oxoallyl group makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): this compound can react with a wide range of dienes to form six-membered rings. Intramolecular Diels-Alder reactions involving carbamates tethered to dienes have been used to synthesize complex alkaloids, demonstrating the utility of this strategy nih.gov.

[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole reacting with the alkene (the dipolarophile) to form a five-membered heterocyclic ring mdpi.com. Examples of 1,3-dipoles include nitrones, azides, and nitrile oxides. Such reactions are a versatile method for synthesizing important scaffolds like isoxazolidines and triazoles mdpi.commdpi.com. The reaction of nitrile N-oxides with electron-deficient alkenes, like those in β-phosphorylated nitroethenes, proceeds efficiently to form Δ²-isoxazolines, highlighting the potential for similar reactivity with this compound mdpi.com.

These cycloaddition reactions can often be controlled to achieve high levels of stereoselectivity and regioselectivity, making them highly valuable in synthetic chemistry.

Stereoselective and Regioselective Transformations of this compound

Achieving control over stereochemistry and regiochemistry is crucial in modern organic synthesis. The functional groups in this compound can influence the outcome of various transformations.

Regioselectivity: The electronic properties of the N-acylcarbamate group can direct the regioselectivity of reactions on the allyl moiety. For example, in the aminohydroxylation of acyclic allylic carbamates, the formation of a proposed intermediate linkage between the osmium catalyst and the carbamate nitrogen is thought to be responsible for the high levels of regioselectivity observed nih.gov. This directing effect could be exploited in reactions such as epoxidation or dihydroxylation of the alkene in this compound.

Stereoselectivity: Asymmetric catalysis can be employed to achieve stereoselective transformations. For instance, the rhodium-catalyzed asymmetric hydroformylation of allyl carbamates using chiral diazaphospholane ligands can produce chiral amino aldehydes with high enantioselectivity (up to 99% ee) nih.gov. This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond. The position of the new functional groups (regioselectivity) and the resulting stereochemistry can be controlled by the choice of catalyst and reaction conditions nih.gov. While this compound is a conjugated system, unlike the simple allyl carbamates in the study, related asymmetric hydrogenation or hydroformylation methodologies could potentially be adapted to achieve stereoselective reduction of the double bond or addition of functional groups.

The nucleophilic addition of enecarbamates to aldehydes has been shown to be highly stereospecific, with (E)-enecarbamates giving anti products and (Z)-enecarbamates affording syn products nih.gov. This highlights the inherent stereodirecting potential of the carbamate functionality in reactions involving adjacent reactive centers.

Polymerization and Oligomerization Behavior

The polymerization of this compound is influenced by the presence of both an acrylate-like vinyl group and a carbamate functionality. This structure allows for the formation of polymers with unique properties, combining the flexibility of a polyacrylate backbone with the specific interactions afforded by the carbamate side chains.

The reactivity of a monomer in a polymerization reaction is a critical factor that dictates the rate of polymerization, the molecular weight of the resulting polymer, and the composition of copolymers. For this compound, the reactivity is primarily associated with its acrylic double bond.

Detailed kinetic studies specifically on this compound are not extensively documented in publicly accessible literature. However, its reactivity can be inferred by examining structurally similar monomers, particularly n-butyl acrylate (B77674) (nBuA). The polymerization behavior of acrylates is well-understood, and their reactivity is influenced by the ester group. In the case of this compound, the carbamate group (-NH-CO-O-) attached to the butyl chain introduces different electronic and steric effects compared to a simple alkyl ester.

In copolymerization, monomer reactivity ratios (r1 and r2) quantify the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus a molecule of the comonomer (cross-propagation). For acrylate/methacrylate (B99206) systems, it is common for the methacrylate to be more reactive (r > 1) and the acrylate to be less reactive (r < 1) tandfonline.comtandfonline.com.

Research on the copolymerization of n-butyl acrylate (M1) with methyl methacrylate (M2) shows that the reactivity ratios are consistently different, indicating non-ideal copolymerization behavior. These values suggest that a growing polymer chain ending in a methyl methacrylate radical prefers to add another methyl methacrylate monomer over a butyl acrylate monomer, and a chain ending in a butyl acrylate radical also shows a preference for adding a methyl methacrylate monomer uni-bayreuth.deuni-bayreuth.de.

Monomer Reactivity Ratios for n-Butyl Acrylate (nBuA) and Methyl Methacrylate (MMA) Systems
Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)Polymerization MethodReference
n-Butyl AcrylateMethyl Methacrylate0.301.83ATRP uni-bayreuth.de
n-Butyl AcrylateMethyl Methacrylate0.481.80Conventional Radical uni-bayreuth.de
n-Butyl Acrylatetert-Butyl Methacrylate0.2461.513Radical Copolymerization tandfonline.com

The carbamate group in this compound can potentially influence polymerization kinetics through hydrogen bonding, which may affect monomer organization and transition state energies. However, the bulky butyl group may sterically hinder the approach of the monomer to the propagating chain end to some extent.

To synthesize well-defined polymers from carbamate-containing monomers like this compound, with controlled molecular weight, low polydispersity, and complex architectures, controlled polymerization techniques are employed. These methods, often termed "living" polymerizations, minimize termination and chain transfer reactions. Given the acrylic nature of the monomer, several controlled radical polymerization (CRP) techniques are applicable sigmaaldrich.com.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers, including acrylates cmu.edu. It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically copper-based. This allows for the slow and simultaneous growth of all polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions. The carbamate functionality is generally compatible with ATRP conditions, although the nitrogen and carbonyl groups could potentially coordinate with the catalyst, requiring careful selection of ligands to maintain catalyst activity cmu.edu.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile CRP method that can be used for acrylic monomers. It operates through a degenerative chain transfer process mediated by a RAFT agent (typically a dithiocarbamate (B8719985), dithioester, or related compound). RAFT offers excellent control over the polymerization and is tolerant to a wide variety of functional groups, making it suitable for monomers containing carbamate moieties.

Group Transfer Polymerization (GTP): GTP is a living polymerization method specifically suited for acrylic monomers. It was developed as a technique that can be performed at higher temperatures than traditional anionic polymerization semanticscholar.orgresearchgate.net. GTP uses a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic catalyst. This method can produce block copolymers with well-defined structures researchgate.net.

Comparison of Controlled Polymerization Techniques for Acrylic Monomers
TechniqueMechanismKey ComponentsAdvantages for Carbamate Monomers
ATRPReversible redox reaction between dormant species and a transition metal catalyst.Initiator, Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., Me6TREN).Good control over molecular weight and polydispersity; tolerant to many functional groups.
RAFTDegenerative chain transfer using a RAFT agent.Initiator, RAFT Agent (e.g., dithiocarbamate).Highly versatile, wide monomer scope, tolerant to impurities and functional groups.
GTPLiving polymerization via Mukaiyama-Michael reactions.Initiator (e.g., silyl ketene acetal), Catalyst (e.g., carboxylic acid salt).Operates at higher temperatures; suitable for acrylic block copolymers. researchgate.net

Hydrolytic Degradation: The primary degradation pathway for polyurethanes, and by extension, polymeric carbamates, is hydrolysis. The ester bond within the carbamate group is susceptible to cleavage in the presence of water, a process that can be accelerated by acids or bases komatsu.jp. This reaction breaks the side chain, releasing butylamine (B146782), carbon dioxide, and an alcohol. While the urethane (B1682113) bond itself is generally more stable than the ester bonds often found in the polyol segments of polyurethanes, it can still undergo hydrolysis under harsh conditions komatsu.jp. For a polymer of this compound, hydrolysis would primarily affect the side chain.

Oxidative Degradation: Polyurethanes, particularly those based on polyethers, are susceptible to oxidative degradation taylorfrancis.com. This process can be initiated by heat, UV radiation, or exposure to certain chemicals and metal ions. It proceeds via a free-radical mechanism, leading to chain scission and crosslinking, which ultimately degrades the material's mechanical properties researchgate.net. The polyacrylate backbone is also known to undergo oxidative degradation.

Thermal Degradation: At elevated temperatures, polymeric carbamates can undergo thermal degradation. The process for polyurethanes often begins with the dissociation of the urethane linkage back into its isocyanate and alcohol precursors, a reaction that is typically reversible. At higher temperatures, irreversible degradation of the polymer backbone and side chains occurs, leading to the formation of various volatile products, including carbon dioxide, alcohols, and olefins researchgate.net. For a poly(this compound), thermal degradation would likely involve both side-chain reactions and backbone scission.

Biodegradation: The susceptibility of polyurethanes to biodegradation is highly dependent on their chemical structure. Generally, polyester-based polyurethanes are more susceptible to enzymatic attack by microorganisms than polyether-based ones. The degradation is primarily a hydrolytic process catalyzed by microbial enzymes like ureases and esterases nih.gov. It is plausible that polymers containing carbamate side chains could also be susceptible to enzymatic hydrolysis, depending on the environmental conditions and microbial populations present.

Degradation Mechanisms for Polymeric Carbamates
MechanismInitiating FactorChemical ProcessPrimary Products
HydrolysisWater, Acids, BasesCleavage of the ester linkage within the carbamate group. komatsu.jpAlcohol, Amine, CO2
Photo-oxidationUV Radiation, OxygenFree-radical chain reactions causing chain scission and crosslinking. researchgate.netVarious oxidation products, lower molecular weight fragments.
Thermal DegradationHigh TemperatureDissociation of carbamate linkage and backbone scission. researchgate.netIsocyanate, Alcohol, Olefins, CO2
BiodegradationMicroorganisms (Enzymes)Enzymatic hydrolysis of carbamate and backbone ester linkages. nih.govBiocompatible small molecules.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Butyl (1-oxoallyl)carbamate as a Versatile Synthetic Intermediate for Complex Molecules

The N-acyl carbamate (B1207046) structure within this compound serves as a highly adaptable intermediate in organic synthesis. This functional group is related to the amide-ester hybrid, granting it good chemical and proteolytic stability, a feature highly sought after in medicinal chemistry. nih.govacs.org N-acyl carbamates can be seen as activated carbonyl compounds, participating in various transformations.

One of the key applications of carbamate intermediates is in the construction of bioactive molecules. Methodologies like the Curtius and Hofmann rearrangements, which proceed through isocyanate intermediates, are foundational routes to carbamates and can be adapted for complex syntheses. nih.govnih.govorganic-chemistry.org More contemporary methods utilize versatile reagents like N-acyl imidazoliums, which can be activated by Brønsted acids to efficiently form carbamates, esters, and amides under scalable conditions. acs.org

The reactivity profile of this compound is twofold:

The N-Acyl Carbamate Group: This moiety can act as a precursor to N-substituted amides or participate in reactions that modify the carbamate itself. For instance, benzylic N-acyl carbamates have been developed as self-immolative linkers to mask amide groups in drugs, which can be released under specific pH conditions. nih.gov

The Acryloyl Group: This α,β-unsaturated carbonyl system is a reactive Michael acceptor and a polymerizable vinyl group. This allows for its conjugation to other molecules via 1,4-addition or its use as a monomer in polymer synthesis.

This dual reactivity enables chemists to first perform reactions at the N-acyl carbamate site and then utilize the acryloyl group for further functionalization or polymerization, making it a strategic component in multistep syntheses of complex molecular targets.

Role in the Design and Synthesis of Functional Molecular Architectures

The carbamate linkage is increasingly recognized for its role in constructing highly organized and functional molecular architectures. Compared to the more common amide bonds found in peptides, carbamate backbones are more rigid, a property attributed to the extended delocalization of π-electrons. nih.govacs.org This rigidity is advantageous in designing sequence-defined polymers and oligomers where precise control over the three-dimensional structure is essential for function. nih.govchemrxiv.org

By incorporating monomers like this compound into iterative synthesis protocols, researchers can create aperiodic, information-containing polymers. nih.gov In these structures, the sequence of monomers encodes specific information or directs the material to adopt a predetermined conformation for a specific function, such as data storage or molecular recognition. nih.gov

Furthermore, the hydrogen-bonding capabilities of the carbamate group (both as a donor and acceptor) are exploited in the design of synthetic receptors. For example, molecular scaffolds incorporating urea (B33335) and carbamate moieties can form well-defined cavities capable of selectively binding specific anions, demonstrating their utility in creating functional systems for sensing and separation. nih.gov The defined geometry and electronic properties of the carbamate group are thus integral to the rational design of sophisticated molecular architectures.

Integration into Polymer Systems and Functional Materials

The acryloyl group in this compound makes it an ideal monomer for integration into a wide array of polymer systems through standard free-radical polymerization techniques. google.com

Polymers functionalized with carbamate groups exhibit unique properties and can be synthesized through several strategic approaches. The most direct method involves the polymerization or copolymerization of carbamate-containing monomers like this compound. google.com Structurally related monomers, such as N-acryloylglycinamide, have been successfully polymerized via controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer), yielding polymers with well-defined molecular weights and architectures. researchgate.net

Alternative methods to produce carbamate-functional polymers include post-polymerization modification. One common industrial process involves preparing an acrylic polymer with hydroxyl groups and subsequently reacting these groups with a lower alkyl carbamate in a "transcarbamoylation" reaction. google.com Another approach involves synthesizing a polymer with cyclic carbonate groups, which are then reacted with ammonia (B1221849) or primary amines to yield a polymer with both carbamate and hydroxyl functionalities. google.com

Table 1: Methodologies for Synthesizing Carbamate-Functionalized Polymers
MethodDescriptionKey Reagents/MonomersReference
Direct PolymerizationFree-radical polymerization of vinyl or acrylic monomers containing a carbamate group.This compound, N-acryloylglycinamide google.comresearchgate.net
TranscarbamoylationPost-polymerization modification where a hydroxyl-functional polymer is reacted with a small-molecule carbamate.Hydroxyl-functional acrylic polymer, Methyl carbamate google.com
Cyclic Carbonate Ring-OpeningA polymer containing cyclic carbonate groups is synthesized first, followed by a ring-opening reaction with an amine.Vinyl ethylene (B1197577) carbonate polymer, Ammonia or primary amine google.com

Microencapsulation is a technology used to entrap active substances within a polymeric matrix to protect them and control their release. nih.govmcmaster.ca Carbamate chemistry is central to the design of advanced controlled release systems due to the tunable stability of the carbamate bond.

Carbamate linkers are frequently used to attach drugs to carriers like polymers or antibodies. The rate of drug release can be precisely controlled by modifying the electronic properties of the linker. biosyn.comuni-regensburg.de For example, linkers designed to undergo a hydroxide-catalyzed β-elimination can release an amine-containing drug, with the release rate being dictated by electron-withdrawing groups placed on the linker scaffold. biosyn.com Secondary carbamate linkers have proven effective in achieving sustained, slow release of therapeutic agents. nih.gov

A more sophisticated application involves self-immolative polymers. In these systems, a polymer shell is designed to depolymerize in a head-to-tail cascade reaction upon a specific chemical trigger. This trigger often involves the cleavage of a terminal carbamate group, leading to the rapid breakdown of the microcapsule shell and the release of its contents. illinois.edu This approach allows for the creation of "programmable" microcapsules that release their payload only in response to a targeted stimulus.

Table 2: Carbamate Structures in Controlled Release Systems
System TypeMechanism of ReleaseTrigger/StimulusReference
Tunable Carbamate LinkerHydrolysis or β-elimination of the carbamate bond connecting the drug to a carrier.pH change (e.g., acidic conditions), specific enzymes, or ambient hydroxide (B78521). biosyn.comuni-regensburg.de
Self-Immolative Polymer MicrocapsuleCascade depolymerization of the capsule shell initiated by the cleavage of a terminal carbamate group.Specific chemical reagents (e.g., piperidine) or pH change that removes the carbamate protecting group. illinois.edu
Sustained Release ProdrugSlow enzymatic or chemical cleavage of a stable secondary carbamate linker.Biological environment (e.g., plasma or tissue homogenate). nih.gov

Contributions to Green Chemistry Methodologies and Sustainable Material Development

The synthesis of carbamates has historically relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govacs.org Modern synthetic chemistry has focused on developing greener, more sustainable alternatives, many of which are applicable to the synthesis of this compound and related compounds.

A significant advancement in green chemistry is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock for carbamate synthesis. nih.govrsc.org Various catalytic systems have been developed to facilitate the direct reaction of amines, alcohols, and CO₂ to form carbamates, completely avoiding the use of phosgene. rsc.orgresearchgate.net Other sustainable approaches include:

Catalyst-Free and Metal-Free Reactions: Methods that utilize reagents like tert-butoxide lithium as a simple base to transform Boc-protected amines into various carbamates have been developed, eliminating the need for metal catalysts and toxic additives. rsc.org

Atom-Economical Rearrangements: Green variants of the Hofmann rearrangement, which converts amides to carbamates, have been reported using environmentally benign oxidizing agents like oxone in the presence of simple salts. nih.gov

Continuous Flow Synthesis: Performing carbamate synthesis in continuous flow reactors improves safety, efficiency, and scalability while minimizing waste, particularly when using CO₂ as a reagent. acs.org

These methodologies align with the principles of green chemistry by reducing the use of hazardous substances, improving atom economy, and utilizing renewable resources, thereby contributing to the sustainable development of functional chemicals and materials. nih.govrsc.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for Butyl (1-oxoallyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: this compound (CAS 64641-87-8) is typically synthesized via a two-step process:

Coupling Reaction : React acryloyl chloride with butyl carbamate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization Tips :

  • Use a molar ratio of 1:1.2 (carbamate:acyl chloride) to minimize side reactions.
  • Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
  • Yield improvements (up to 75%) are achieved by maintaining temperatures below 0°C during acylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm acryloyl group signals (δ 5.8–6.4 ppm, vinyl protons) and carbamate NH (δ 5.1 ppm, broad). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm).
  • IR : Look for C=O stretches at ~1700 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (acryloyl).
  • Mass Spectrometry : ESI-MS (m/z 171.194 [M+H]⁺) confirms molecular weight.
    Reference Standards : Cross-validate with NIST Chemistry WebBook protocols for carbamate derivatives .

Q. How should this compound be stored to ensure stability?

Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) due to sensitivity to moisture and oxidation.
  • Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water) every 3 months. Shelf life extends to 12 months when stored properly.
    Safety Note : Avoid exposure to light; use amber vials .

Advanced Research Questions

Q. What reaction mechanisms underlie the acylation of butyl carbamate with acryloyl chloride?

Methodological Answer : The reaction proceeds via nucleophilic acyl substitution:

Base Activation : TEA deprotonates the carbamate NH, generating a nucleophilic amine.

Acyl Transfer : Acryloyl chloride reacts with the activated amine, releasing HCl (quenched by TEA).
Computational Insights : Density Functional Theory (DFT) studies (B3LYP/6-31G*) model transition states, revealing steric hindrance as a rate-limiting factor. Solvent polarity (DCM vs. THF) significantly impacts activation energy .

Q. How can this compound serve as an intermediate in prodrug design?

Methodological Answer :

  • Functionalization : The acryloyl group enables Michael additions or radical polymerization for controlled drug release.
  • Case Study : In peptidomimetics, the carbamate acts as a self-immolative linker, cleaving under enzymatic conditions (e.g., esterase-mediated hydrolysis).
    Validation : Use MALDI-TOF to track prodrug degradation in simulated physiological buffers .

Q. What strategies mitigate side reactions during this compound synthesis?

Methodological Answer :

  • Protective Group Chemistry : Introduce Boc or Fmoc groups to shield reactive amines during multi-step syntheses.
  • Side Reaction Analysis :
    • Oligomerization : Suppress by limiting acryloyl chloride excess (<1.2 eq).
    • Hydrolysis : Use molecular sieves (3Å) to scavenge moisture.
      Troubleshooting : LC-MS identifies byproducts (e.g., dimer m/z 343.3) for iterative optimization .

Q. How can computational modeling predict the reactivity of this compound in polymer networks?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate crosslinking behavior using GROMACS with OPLS-AA force fields.
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites on the acryloyl group.
    Validation : Compare predicted vs. experimental copolymerization rates with styrene (k₂ ~0.45 L/mol·s) .

Q. How are conflicting spectral data resolved for this compound derivatives?

Methodological Answer :

  • Multi-Technique Approach : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Reference Libraries : Match IR and MS/MS fragmentation patterns with NIST databases.
    Case Example : A ¹³C NMR discrepancy at δ 168 ppm (C=O) was resolved by variable-temperature NMR, confirming rotameric equilibration .

Q. What experimental designs optimize enantioselective synthesis of carbamate derivatives?

Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts (10 mol%) for asymmetric acryloylation.
  • DOE Parameters : Vary solvent (toluene vs. MeCN), temperature (–30°C to 25°C), and catalyst loading.
    Outcome : Enantiomeric excess (ee) >90% achieved in toluene at –20°C .

Q. How is this compound quantified in complex biological matrices?

Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with MRM transitions m/z 171→154 (quantifier) and 171→127 (qualifier).
  • Sample Prep : Solid-phase extraction (HLB cartridges) recovers >85% from plasma.
    Validation : Linearity (R² >0.99) across 1–1000 ng/mL; LOD 0.3 ng/mL .

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